愈创木蓝

描述

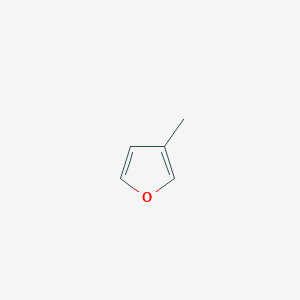

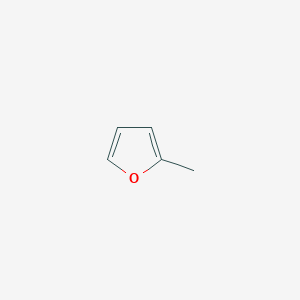

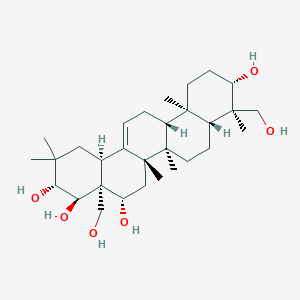

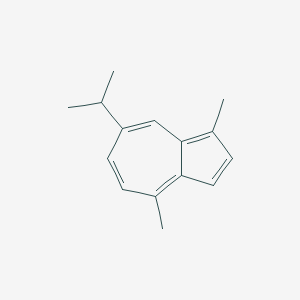

Guaiazulene, also known as guaiazulene, is a naturally occurring sesquiterpene hydrocarbon that is produced by a variety of plants. It is a major component of essential oils, such as chamomile, and is also found in other plant species. Guaiazulene has a variety of medicinal properties and has been used in traditional medicine for centuries. In recent years, it has been the subject of numerous scientific studies and has been identified as having potential therapeutic effects.

科学研究应用

抗炎应用

愈创木蓝表现出显著的抗炎特性,已被用于治疗诸如消化性溃疡等疾病。 其作用机制包括调节炎症通路,有可能为各种炎症性疾病提供治疗策略 .

抗肿瘤活性

研究表明,愈创木蓝衍生物可能具有抗肿瘤作用,特别是在白血病的背景下。 这些化合物可以干扰癌细胞的增殖,为开发新的抗癌疗法提供基础 .

抗糖尿病潜力

愈创木蓝的潜在抗糖尿病作用正在被探索,研究表明它可能影响葡萄糖代谢。 这可能为糖尿病的新疗法铺平道路,改善患者预后 .

抗逆转录病毒作用

愈创木蓝及其衍生物已被证明具有作为抗逆转录病毒剂的潜力,特别是针对HIV-1。 它们抑制病毒复制的能力可能在开发新的HIV治疗方法中至关重要 .

抗菌和抗真菌用途

该化合物的抗菌特性使其成为解决各种细菌感染的候选药物。 此外,其抗真菌活性对于治疗真菌相关疾病也很有意义 .

光电器件应用

除了医学应用之外,愈创木蓝独特的物理化学特性在技术领域也得到了应用,特别是在光电器件中。 将其纳入此类器件可以提高器件的性能和效率 .

调味品和香料行业

在调味品和香料行业,愈创木蓝被用来赋予特定的味道和气味。 它泥土般的底蕴特别受到重视,用于创造复杂的气味体验 .

绿色加工共轭材料

愈创木蓝还在研究中,以了解其在创建绿色加工共轭材料中的作用。 这种应用对于减少光电器件的生态足迹,同时保持成本效益具有重要意义 .

安全和危害

作用机制

Target of Action

Guaiazulene, also known as azulon or 1,4-dimethyl-7-isopropylazulene, is a dark blue crystalline hydrocarbon . It has been suggested that one of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (cox-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Mode of Action

It is proposed that the compound may exert its effects through complex interactions with biological pathways . One of the proposed mechanisms is through the inhibition of COX-2, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

Guaiazulene is a derivative of azulene and is a bicyclic sesquiterpene . It is a constituent of some essential oils, mainly oil of guaiac and chamomile oil . It is suggested that Guaiazulene may affect the mevalonate pathway, which is a critical biochemical pathway that allows organisms to produce cholesterol .

Pharmacokinetics

Preliminary in silico adme studies predicted the excellent drug-likeness properties of bioactive guaiazulene derivatives .

Result of Action

Guaiazulene has been reported to have antioxidant, antifungal, antimicrobial, anti-inflammatory, anti-spasmodic, anti-ulcer, and antitumoral activities . It has been used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies . The molecular and cellular effects of Guaiazulene’s action are likely to be diverse, given its wide range of reported biological activities.

Action Environment

The action of Guaiazulene can be influenced by various environmental factors. For instance, it has been found that Guaiazulene’s antimicrobial properties rely on photodynamic mechanisms . This suggests that light activation may play a role in enhancing the compound’s antimicrobial activity. Furthermore, Guaiazulene’s physicochemical properties have found many potential applications in technology, especially in optoelectronic devices .

生化分析

Biochemical Properties

Guaiazulene is an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . It interacts with various enzymes, proteins, and other biomolecules, which contribute to its wide range of biological activities. For instance, guaiazulene has been found to inhibit the production of IL-6 and IL-8 in TNF-α treated HaCaT cells, indicating its potential anti-inflammatory properties .

Cellular Effects

Guaiazulene has been shown to have various effects on different types of cells. For example, it has been reported to have antitumor potential against oral malignant cells . It also has been found to have cytotoxic effects on PBL cells . Moreover, guaiazulene can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of guaiazulene involves its interactions with various biomolecules at the molecular level. For instance, it has been found to trigger reactive oxygen species (ROS)-induced apoptosis . It also exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of guaiazulene can change over time in laboratory settings. For example, it has been used in photodynamic antimicrobial chemotherapy (PACT), where it was found to be less invasive compared to other approaches . The therapeutic effect was not noted without light activation, indicating that guaiazulene’s antimicrobial properties rely on photodynamic mechanisms .

Dosage Effects in Animal Models

The effects of guaiazulene can vary with different dosages in animal models. For instance, in one study, a 0.01% (w/w) concentration of guaiazulene was applied and exposed to a diode GaAlAs laser operating at the wavelength of 660 nm and light dose 40 mW for 180 seconds

Metabolic Pathways

Guaiazulene is involved in various metabolic pathways. It is a sesquiterpenoid with a structure based on the guaiane skeleton

属性

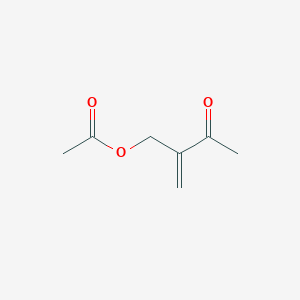

IUPAC Name |

1,4-dimethyl-7-propan-2-ylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKQNCXZGNBPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045996 | |

| Record name | Guaiazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 154.00 °C. @ 7.00 mm Hg | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.000664 mg/mL at 25 °C | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

489-84-9 | |

| Record name | Guaiazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiazulen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiazulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azulene, 1,4-dimethyl-7-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-isopropyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZ1K9JKQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | 7-Isopropyl-1,4-dimethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of guaiazulene?

A1: Guaiazulene has the molecular formula C15H18 and a molecular weight of 198.30 g/mol.

Q2: What spectroscopic data is available for guaiazulene?

A2: Guaiazulene has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. Its UV-Vis spectrum shows characteristic absorption bands in the visible region, resulting in its distinctive blue color. [, ] IR spectroscopy reveals characteristic peaks for the C-H and C=C bonds present in the molecule. [] NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the structure and environment of the hydrogen and carbon atoms in guaiazulene. [, ]

Q3: What are the applications of guaiazulene under different conditions?

A4: Guaiazulene's stability and properties make it suitable for various applications. Its vibrant blue color makes it useful as a colorant in cosmetics and food. [] Its anti-inflammatory properties have led to its incorporation in skincare products and treatments for nipple irritation in nursing mothers. [, ] Additionally, guaiazulene's photosensitizer properties have sparked interest in its potential for photodynamic therapy. []

Q4: Does guaiazulene exhibit any catalytic properties?

A5: While guaiazulene itself may not possess inherent catalytic properties, its derivatives have shown potential in catalytic applications. For instance, guaiazulene arylmethylium ions have been investigated as electrophilic traps for metal enolates, demonstrating their utility in organic synthesis. []

Q5: How has computational chemistry been employed in guaiazulene research?

A5: Computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding guaiazulene's properties and guiding the design of novel derivatives. For example, DFT calculations have been used to:

- Predict the halochromic behavior of guaiazulene derivatives. []

- Estimate the electrophilicity of guaiazulene-stabilized carbocations. []

- Develop 3D-QSAR models to correlate the hepatoprotective activity of sesquiterpenic compounds with their molecular properties. []

Q6: How do structural modifications of guaiazulene affect its activity?

A7: Structural modifications significantly influence the biological activity of guaiazulene. Studies on a series of alkylaminoguaiazulenes revealed a correlation between the length of the alkyl group and cytotoxicity against cancer and normal cells. [] Introducing oxygen, nitrogen, or sulfur atoms into the alkyl group slightly reduced cytotoxicity. [] Furthermore, the introduction of alkoxy groups at the C3 position of guaiazulene-3-carboxylate derivatives led to increased tumor specificity and potency against oral squamous cell carcinoma cells. []

Q7: What are the strategies to improve guaiazulene's stability and bioavailability?

A8: As guaiazulene's therapeutic potential is hindered by its instability and poor water solubility, various formulation strategies have been explored. One promising approach involves the formation of inclusion complexes with cyclodextrins, which have been shown to enhance the stability, solubility, and bioavailability of guest molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)